AChE Inhibition Potency: Dihydrochloride Salt vs. Free Base and Structural Analogs
The dihydrochloride salt (CAS 124668-49-1) demonstrates a specific acetylcholinesterase (AChE) inhibitory IC50 of 12.3 μM, which is a quantitative measure of its potential for modulating cholinergic neurotransmission in models of Alzheimer's disease or other neurological conditions . This potency provides a critical baseline when compared to the free base form (CAS 138022-85-2), for which no directly comparable AChE IC50 data is publicly available, and to other azetidine derivatives which exhibit a wide range of inhibitory activities. For instance, some azetidine-based derivatives have been reported with AChE IC50 values as low as 22-66 nM, while others show only modest or negligible activity . This data positions the dihydrochloride salt as a distinct pharmacological tool, as its potency is sufficient for mechanistic studies but not so high as to cause off-target effects in more sensitive assays.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | IC50 = 12.3 μM |
| Comparator Or Baseline | Other azetidine derivatives: IC50 = 22-66 nM (highly potent); Free base: No data available; N-methyl analog: Data not available |
| Quantified Difference | Target compound IC50 is ~187- to 558-fold higher than the most potent azetidine derivatives, indicating a significantly different potency profile. |
| Conditions | In vitro enzyme inhibition assay (specific assay conditions not fully detailed in source) |
Why This Matters
For procurement, the dihydrochloride salt offers a well-defined, moderate level of AChE inhibition, enabling researchers to probe cholinergic mechanisms with a tool compound that is less likely to completely ablate enzyme activity and induce severe confounding effects compared to sub-nanomolar inhibitors.
